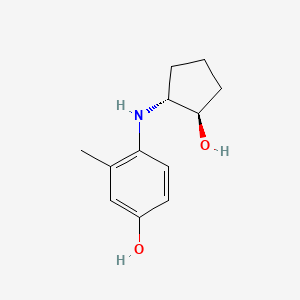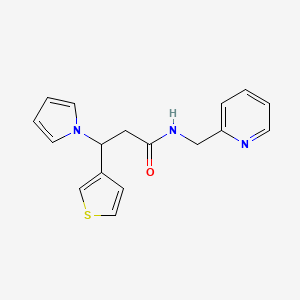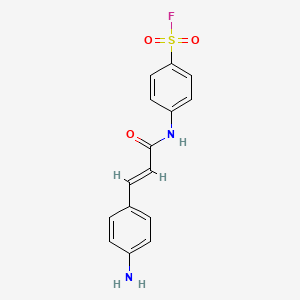
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both amide and sulfonyl fluoride functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 4-Aminophenylacrylamide: This can be achieved by reacting 4-aminophenylacrylic acid with an appropriate amine under dehydrating conditions.
Sulfonylation: The resulting 4-aminophenylacrylamide is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl amide intermediate.
Fluorination: Finally, the sulfonyl amide intermediate is treated with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic attack.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.
Amide Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Major Products
Nitration: Introduction of nitro groups to the aromatic rings.
Sulfonation: Introduction of sulfonic acid groups.
Nucleophilic Substitution: Formation of substituted sulfonamides or other derivatives.
科学研究应用
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
作用机制
The mechanism of action of 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
相似化合物的比较
Similar Compounds
4-Aminophenylacrylamide: Lacks the sulfonyl fluoride group but shares the amide and aromatic functionalities.
Benzenesulfonyl Fluoride: Contains the sulfonyl fluoride group but lacks the amide and acrylamide functionalities.
Uniqueness
4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer a distinct reactivity profile
属性
CAS 编号 |
21315-93-5 |
|---|---|
分子式 |
C15H13FN2O3S |
分子量 |
320.3 g/mol |
IUPAC 名称 |
4-[[(E)-3-(4-aminophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H13FN2O3S/c16-22(20,21)14-8-6-13(7-9-14)18-15(19)10-3-11-1-4-12(17)5-2-11/h1-10H,17H2,(H,18,19)/b10-3+ |
InChI 键 |
WLKBIBYGELONLK-XCVCLJGOSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


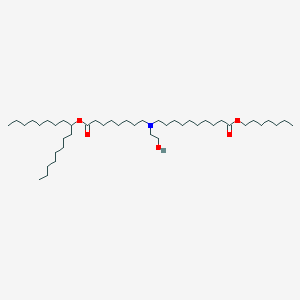
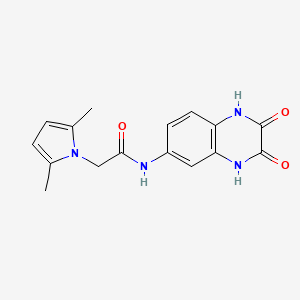

![3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B13356915.png)
![N-[3-(5-methyl-1H-tetraazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356926.png)
![N-(1H-Benzo[d]imidazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13356933.png)
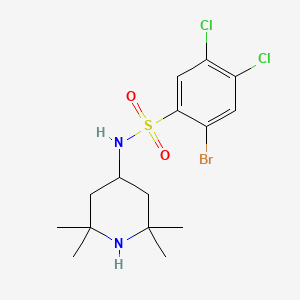
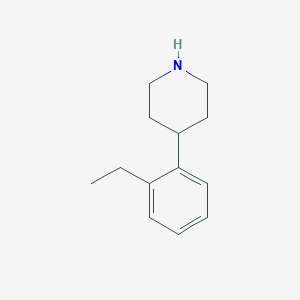

![4-(3-bromophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356959.png)
![6-(5-Bromo-2-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356978.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356980.png)
